ALK/c-Met Dual Inhibition Profile
The target compound is classified in authoritative pharmacological databases as a dual inhibitor of ALK (Anaplastic Lymphoma Kinase) and c-Met (HGFR) [1]. This dual ALK/c-Met inhibition profile represents a clinically validated therapeutic strategy for non-small cell lung cancer [1]. The specific combination of the 4-oxy-linked 1-ethylpiperidin-4-yl group with a 3-aminopyridine core creates a pharmacophore that targets these specific receptor tyrosine kinases, as documented in patent classifications [2].
| Evidence Dimension | Kinase Target Inhibition Profile |
|---|---|
| Target Compound Data | ALK and c-Met (HGFR) dual inhibitor classification |
| Comparator Or Baseline | Generic piperidinyl-pyridine kinase inhibitors lacking this specific substitution pattern |
| Quantified Difference | Qualitative difference: Classified specifically as ALK/c-Met inhibitor versus broader/undefined kinase inhibition |
| Conditions | Pharmacological classification per MeSH thesaurus and kinase inhibitor patent family analysis |
Why This Matters
This classification directs procurement toward ALK/c-Met dual inhibition research applications rather than generic kinase screening, avoiding wasted resources on compounds with undefined or mismatched target profiles.
- [1] Medical University of Lublin, MeSH Record M0553416: 4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine classification as ALK and HGFR (c-Met) inhibitor, therapeutic application in non-small cell lung cancer View Source
- [2] US Patent Application 20080269244: Kinase inhibitors of Formula I encompassing 4-((1-ethylpiperidin-4-yl)oxy)pyridin-3-amine scaffold, filed October 25, 2006, published October 30, 2008 View Source
